molecular formula C7H5BF4O3 B13408070 3-Fluoro-5-(trifluoromethoxy)benzeneboronic acid

3-Fluoro-5-(trifluoromethoxy)benzeneboronic acid

Cat. No.: B13408070
M. Wt: 223.92 g/mol
InChI Key: HWNWEMJIJPSMJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-5-(trifluoromethoxy)benzeneboronic acid is a boronic acid derivative with the molecular formula C7H6BF3O3. It is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of both fluorine and trifluoromethoxy groups, which impart unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(trifluoromethoxy)benzeneboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-Fluoro-5-(trifluoromethoxy)iodobenzene using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(trifluoromethoxy)benzeneboronic acid primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Mechanism of Action

The primary mechanism by which 3-Fluoro-5-(trifluoromethoxy)benzeneboronic acid exerts its effects is through its participation in cross-coupling reactions. The boronic acid group interacts with the palladium catalyst, facilitating the formation of a new carbon-carbon bond. This process involves oxidative addition, transmetalation, and reductive elimination steps, ultimately leading to the formation of the desired biaryl product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-5-(trifluoromethoxy)benzeneboronic acid is unique due to the presence of both fluorine and trifluoromethoxy groups. These groups enhance the compound’s reactivity and stability, making it particularly valuable in cross-coupling reactions. Additionally, the trifluoromethoxy group imparts lipophilicity, which can be advantageous in the design of biologically active molecules .

Properties

Molecular Formula

C7H5BF4O3

Molecular Weight

223.92 g/mol

IUPAC Name

[3-fluoro-5-(trifluoromethoxy)phenyl]boronic acid

InChI

InChI=1S/C7H5BF4O3/c9-5-1-4(8(13)14)2-6(3-5)15-7(10,11)12/h1-3,13-14H

InChI Key

HWNWEMJIJPSMJK-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)F)OC(F)(F)F)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.